
6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Applications De Recherche Scientifique
6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-propanyl (4-{[(3-cyanophenyl)carbamoyl]amino}-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)carbamate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
6-Tert-butyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific structural features and the presence of both tert-butyl and methyl groups
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
6-tert-butyl-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-8-12(15)14-10-7-9(13(2,3)4)5-6-11(10)16-8/h5-8H,1-4H3,(H,14,15) |
Clé InChI |
NTGOWPWUMHHOHS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




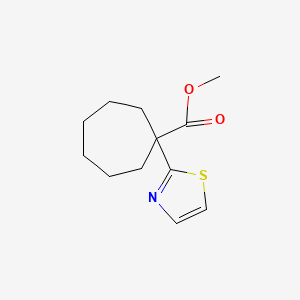
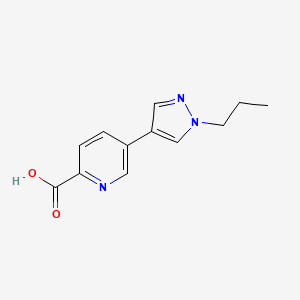
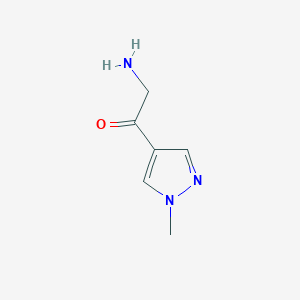
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
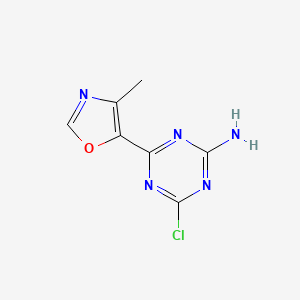
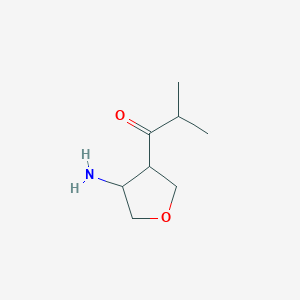
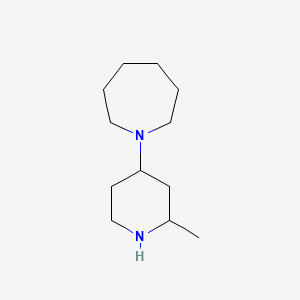
![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
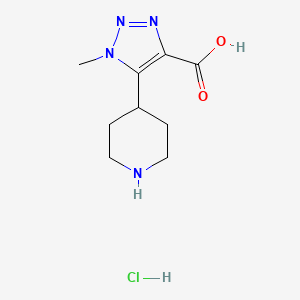
![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
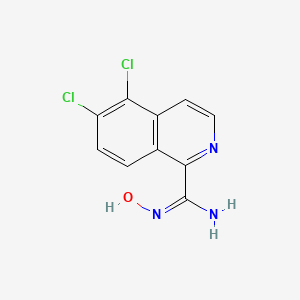
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13198083.png)
